molecular formula C20H20N4O3S B6575556 N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide CAS No. 1105247-76-4

N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Cat. No. B6575556
CAS RN: 1105247-76-4
M. Wt: 396.5 g/mol
InChI Key: UUZLFZRTRIOFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is 396.12561169 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the one , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . This is particularly important in the face of increasing microbial resistance, where new antimicrobial compounds are urgently needed .

Anticancer Agents

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been designed and synthesized as anticancer agents targeting the epidemal growth factor receptor (EGFR) . Some of these compounds have shown potent anticancer activities against EGFR high-expressed cancer cell lines . They have also shown weak cytotoxic effects on normal cells, suggesting they may have low toxicity against these cells .

Epidemal Growth Factor Receptor Inhibitors

These compounds have also been used as epidemal growth factor receptor inhibitors . This is particularly useful in the treatment of cancers where the EGFR is overexpressed .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which are structurally similar to the compound , have shown anti-inflammatory and analgesic activities . This suggests that your compound may also have potential in these areas.

Potential in Drug Synthesis

The compound’s structure, particularly the presence of the furan nucleus, makes it a valuable synthetic technique in the search for new drugs . The numerous methods by which furan derivatives can be made and their numerous structural reactions offer a wide range of prospects in the field of organic chemistry and medicinal chemistry .

Antiviral Activities

Furan-containing compounds have been found to have antiviral activities . This suggests that the compound may also have potential as an antiviral agent.

properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-5-2-3-7-15(13)20(26)22-19-16-11-28-12-17(16)23-24(19)10-18(25)21-9-14-6-4-8-27-14/h2-8H,9-12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZLFZRTRIOFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

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